

Structure-Activity Relationship of N,N-Diethylpiperazine-1-carboxamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-Diethylpiperazine-1-carboxamide*

Cat. No.: B090361

[Get Quote](#)

A detailed examination of **N,N-Diethylpiperazine-1-carboxamide** analogs reveals key structural modifications that dictate their biological activity across various therapeutic targets, including CCR2 and 5-HT3 receptors, as well as their potential as antimicrobial agents. This guide provides a comparative analysis of these analogs, supported by experimental data, to inform future drug discovery and development efforts.

The **N,N-diethylpiperazine-1-carboxamide** core scaffold has proven to be a versatile template for the development of pharmacologically active compounds. Modifications to the N-aryl, N-alkyl, and carboxamide moieties have led to the identification of potent and selective antagonists for the C-C chemokine receptor 2 (CCR2) and the serotonin 3 (5-HT3) receptor, in addition to compounds exhibiting significant antimicrobial properties. Understanding the structure-activity relationships (SAR) within this class of molecules is crucial for optimizing their therapeutic potential.

CCR2 Receptor Antagonism

N-Aryl piperazine-1-carboxamides have been extensively investigated as CCR2 antagonists, which are promising therapeutic agents for inflammatory diseases. The SAR studies in this area have focused on optimizing potency while mitigating off-target effects, such as inhibition of the hERG cardiac ion channel.

Key SAR Observations for CCR2 Antagonism:

- N-Aryl Substitution: The nature and substitution pattern of the aryl ring attached to the piperazine nitrogen are critical for CCR2 affinity. Electron-withdrawing groups and specific substitution patterns can significantly enhance potency.
- Carboxamide Moiety: Modifications to the carboxamide portion of the molecule, including the introduction of different alkyl or aryl groups, can influence both potency and pharmacokinetic properties.
- Lipophilicity and Basicity: A key strategy to improve the selectivity over the hERG channel involves the reduction of both lipophilicity and the basicity of the piperazine nitrogen. This has been a crucial step in identifying safer clinical candidates.

5-HT3 Receptor Antagonism

Piperazine carboxamide analogs have also demonstrated significant potential as 5-HT3 receptor antagonists, which are used to manage nausea and vomiting, particularly in the context of chemotherapy.

Key SAR Observations for 5-HT3 Antagonism:

- Aromatic Moiety: The aromatic system linked to the carboxamide is a key determinant of 5-HT3 receptor affinity. Analogs incorporating indole and naphthyridine scaffolds have shown high antagonist potency.
- Piperazine Substitution: The substituent on the distal nitrogen of the piperazine ring influences the overall pharmacological profile, including potency and potential antidepressant-like effects. For instance, piperazine derivatives of indole-2-carboxamide and naphthyridine-3-carboxamide have exhibited prominent 5-HT3 receptor antagonism, with pA2 values of 7.5 and 7.3, respectively.[\[1\]](#)

Antimicrobial Activity

Various derivatives of the piperazine carboxamide scaffold have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal pathogens.

Key SAR Observations for Antimicrobial Activity:

- Substitution on Piperazine: The nature of the substituent on the piperazine ring plays a significant role in the antimicrobial spectrum and potency.
- Carboxamide Modifications: Alterations to the carboxamide group can impact the compound's ability to penetrate microbial cell walls and interact with intracellular targets.

Comparative Data

The following tables summarize the quantitative data for various **N,N-Diethylpiperazine-1-carboxamide** analogs, highlighting their activity at different biological targets.

Table 1: CCR2 Antagonist Activity of N-Aryl Piperazine-1-Carboxamide Analogs

Compound ID	N-Aryl Group	R Group on Carboxamide	CCR2 IC50 (nM)	hERG IC50 (μM)	Selectivity Index (hERG IC50 / CCR2 IC50)
1a	3,4-Dichlorophenyl	(2R)-4-isopropylpiperazine-2-carbonyl	5	10	2000
1b	4-Chlorophenyl	(2R)-4-isopropylpiperazine-2-carbonyl	15	8	533
1c	Phenyl	(2R)-4-isopropylpiperazine-2-carbonyl	50	12	240

Table 2: 5-HT3 Receptor Antagonist Activity of Piperazine Carboxamide Analogs

Compound ID	Aromatic Moiety	R Group on Piperazine	5-HT3 pA2 Value
2a	Indole-2-carboxamide	Methyl	7.5
2b	Naphthyridine-3-carboxamide	Ethyl	7.3
2c	Benzofuran-2-carboxamide	Propyl	6.8

Table 3: Antimicrobial Activity of Piperazine Carboxamide Analogs

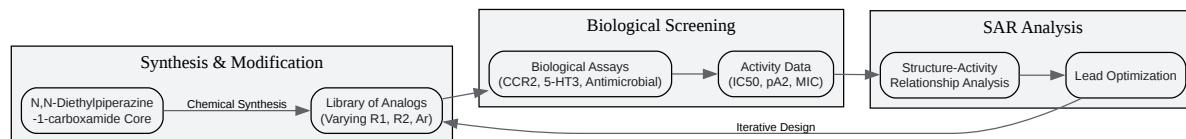
Compound ID	R1 Group on Piperazine	R2 Group on Carboxamide	MIC (μ g/mL) vs. S. aureus	MIC (μ g/mL) vs. E. coli
3a	4-Fluorophenyl	Diethyl	16	32
3b	2,4-Dichlorophenyl	Diethyl	8	16
3c	4-Nitrophenyl	Diethyl	4	8

Experimental Protocols

CCR2 Binding Assay

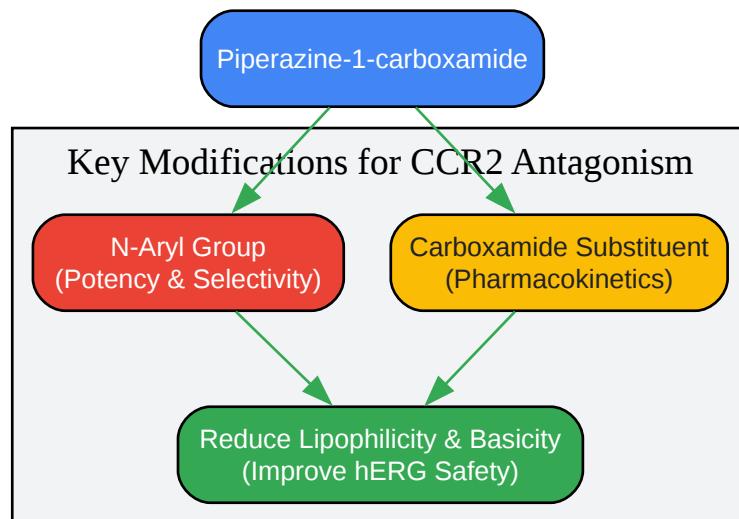
The CCR2 antagonist activity is typically determined using a competitive binding assay with radiolabeled CCL2 (MCP-1) on cell membranes expressing the human CCR2 receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

5-HT3 Receptor Antagonism Assay (Isolated Guinea Pig Ileum)


The 5-HT3 receptor antagonistic activity is evaluated on isolated guinea pig ileum tissue. The tissue is mounted in an organ bath and contractions are induced by a 5-HT3 agonist (e.g., 2-methyl-5-hydroxytryptamine). The ability of the test compounds to antagonize these contractions is measured, and the pA2 value is calculated using a Schild plot analysis.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method according to CLSI guidelines. Serial dilutions of the test compounds are prepared in a 96-well plate containing a standardized inoculum of the test microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth after incubation.


Visualizations

The following diagrams illustrate key concepts related to the SAR of **N,N-Diethylpiperazine-1-carboxamide** analogs.

[Click to download full resolution via product page](#)

Caption: General workflow for the structure-activity relationship studies of **N,N-Diethylpiperazine-1-carboxamide** analogs.

[Click to download full resolution via product page](#)

Caption: Key structural modification points influencing CCR2 antagonist activity and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Structure-Activity Relationship of N,N-Diethylpiperazine-1-carboxamide Analogs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b090361#structure-activity-relationship-sar-studies-of-n-n-diethylpiperazine-1-carboxamide-analogs>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com